XLogP3‑AA Lipophilicity: Mesitylsulfonyl Provides an Intermediate, Tuneable logP Between Tosyl and tert‑Butylphenyl Analogs
The computed XLogP3‑AA of 1‑(mesitylsulfonyl)‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑1,4‑diazepine is 2.9, placing it between the less lipophilic 4‑methylphenyl analog (2.1) and the more lipophilic 4‑tert‑butylphenyl analog (3.5) [1][2][3]. The 4‑bromophenyl analog also lies lower (2.5) [4]. This graded logP range enables researchers to select the mesityl derivative as a balanced‑lipophilicity probe when both excessive hydrophilicity (tosyl) and excessive hydrophobicity (tert‑butyl) must be avoided.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.9 |
| Comparator Or Baseline | 4‑methylphenyl analog (XLogP3‑AA = 2.1), 4‑bromophenyl analog (2.5), 4‑tert‑butylphenyl analog (3.5) |
| Quantified Difference | ΔXLogP3‑AA = +0.8, +0.4, and –0.6 log units respectively |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A compound with intermediate lipophilicity often exhibits a superior balance between membrane permeability and aqueous solubility, reducing the risk of both poor absorption and non‑specific binding in biochemical assays.
- [1] PubChem CID 3818712: XLogP3‑AA 2.9 for 1‑(mesitylsulfonyl)‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑1,4‑diazepine. View Source
- [2] PubChem CID 1485194: XLogP3‑AA 2.1 for 1‑[(4‑methylphenyl)sulfonyl]‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑1,4‑diazepine. View Source
- [3] PubChem CID 2809548: XLogP3‑AA 3.5 for 1‑{[4‑(tert‑butyl)phenyl]sulfonyl}‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑1,4‑diazepine. View Source
- [4] PubChem CID 5125420: XLogP3‑AA 2.5 for 1‑[(4‑bromophenyl)sulfonyl]‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑1,4‑diazepine. View Source
